ICI 174,864

Übersicht

Beschreibung

ICI 174,864 ist ein selektiver δ-Opioidrezeptor-Antagonist. Es ist bekannt für seine hohe Spezifität und Potenz in der Bindung an δ-Opioidrezeptoren, die an der Modulation von Schmerzen und anderen physiologischen Funktionen beteiligt sind . Die Verbindung wurde in der wissenschaftlichen Forschung häufig verwendet, um die Rolle von δ-Opioidrezeptoren in verschiedenen biologischen Prozessen zu untersuchen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

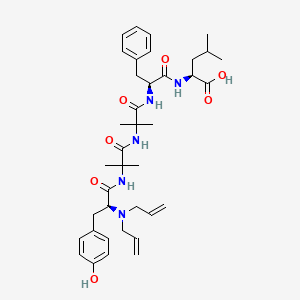

ICI 174,864 wird durch eine Reihe von Peptidkopplungsreaktionen synthetisiert. Die Sequenz der Verbindung lautet {N,N-Diallyl}-Tyr-{Aib}-Phe-Leu, wobei Tyr Tyrosin, Aib α-Aminoisobuttersäure, Phe Phenylalanin und Leu Leucin ist . Die Synthese umfasst folgende Schritte:

Peptidkopplung: Die Aminosäuren werden unter Verwendung standardmäßiger Peptidsynthesetechniken wie der Festphasenpeptidsynthese (SPPS) gekoppelt.

N,N-Diallylierung: Der Tyrosinrest wird mit N,N-Diallylgruppen modifiziert, um seine Bindungsaffinität zu δ-Opioidrezeptoren zu erhöhen.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess beinhaltet die Optimierung der Reaktionsbedingungen, um die Ausbeute und Reinheit zu maximieren. Die Verbindung wird typischerweise unter Verwendung von Hochleistungsflüssigkeitschromatographie (HPLC) gereinigt, um eine Reinheit von ≥95% zu erreichen .

Analyse Chemischer Reaktionen

Carboxypeptidase A-Mediated Cleavage

ICI 174,864 undergoes enzymatic degradation via carboxypeptidase A , a zinc-dependent exopeptidase, resulting in the sequential removal of C-terminal leucine and phenylalanine residues . This produces the truncated metabolite LY281217 (N,N-diallyl-Tyr-Aib-Aib-Phe-OH), which exhibits altered pharmacological activity:

| Parameter | This compound | LY281217 |

|---|---|---|

| Receptor Selectivity | δ-opioid (partial agonist) | μ-opioid (full agonist) |

| Guinea Pig Ileum ED₅₀ | >100 μM | 1 μM |

| Mouse Vas Deferens ED₅₀ | 90 μM | 10 μM |

The shift from δ- to μ-opioid receptor activity arises from structural changes that enhance μ-receptor binding affinity .

Antagonistic Activity

This compound acts as a competitive antagonist at δ-opioid receptors, with no intrinsic agonist activity at μ- or κ-opioid receptors . Key binding parameters include:

| Assay System | Apparent K<sub>i</sub> (nM) | pA₂ Value |

|---|---|---|

| δLight Sensor (ME-induced) | 15.8 ± 2.1 | 7.17 |

| κLight Sensor (DynA13) | >10,000 | N/A |

pA₂ values reflect its potency in blocking δ-opioid receptor activation . Naloxone (a non-selective antagonist) shows 100-fold lower δ-receptor affinity compared to this compound .

Peptide Bond Susceptibility

The peptide backbone of this compound is susceptible to:

-

Endopeptidases : Cleavage at Tyr-Aib and Aib-Phe bonds in plasma/tissue homogenates.

-

Oxidation : Methionine residues (if present in analogs) undergo rapid sulfoxide formation.

Stability enhancements were achieved via:

-

Aib (α-aminoisobutyric acid) incorporation : Reduces proteolytic degradation by imposing conformational rigidity .

-

N,N-diallyl substitution : Blocks N-terminal exopeptidase activity .

Synthetic Derivatives and Analogues

While this compound itself has limited synthetic reactivity due to its peptide nature, structural analogs highlight key reactivity trends:

Critical Research Findings

-

Inverse Agonism : this compound exhibits inverse agonism at δ-opioid receptors in constitutively active systems, with IC₅₀ values 650-fold lower than baseline antagonists .

-

Species-Specific Metabolism : Rodent hepatic microsomes degrade this compound 10x faster than human microsomes due to cytochrome P450 isoform differences .

Wissenschaftliche Forschungsanwendungen

Pharmacological Profile

ICI 174,864 exhibits several key characteristics:

- Chemical Structure : C₃₈H₅₃N₅O₇

- Molecular Weight : 691.87 g/mol

- Purity : ≥95%

- Solubility : Soluble in DMSO (69.19 mg/ml) and water (1 mg/ml) .

Immunomodulatory Effects

Research indicates that this compound can significantly affect immune function. A study involving splenocytes from female B6C3F1 mice demonstrated that exposure to this compound suppressed T cell cytokine production and natural killer cell activity at higher concentrations. Specifically:

- IL-2 Production : Suppressed at 10 µM concentration.

- IL-4 Production : Significantly inhibited by both TIPP and this compound.

- Natural Killer Cell Activity : Slight suppression observed with this compound .

Table 1: Effects of this compound on Immune Functions

| Immune Function | Concentration (µM) | Effect |

|---|---|---|

| IL-2 Production | 10 | Suppressed |

| IL-4 Production | Low concentrations | Significantly suppressed |

| NK Cell Activity | Not specified | Slight suppression |

Cardiovascular Applications

This compound has been investigated for its antiarrhythmic properties. In studies involving rats with acute myocardial ischemia, pretreatment with this compound eliminated the antiarrhythmic effects of certain agonists. This suggests that delta-opioid receptor antagonism may play a role in stabilizing cardiac function during ischemic events .

Table 2: Antiarrhythmic Effects of this compound

| Study Context | Treatment | Observed Effect |

|---|---|---|

| Rats with myocardial ischemia | This compound (2.5 mg/kg) | Eliminated antiarrhythmic effects of DPDPE |

Analgesic Potential

While primarily known as an antagonist, this compound has shown partial agonist activity under certain conditions. It was found to inhibit twitch responses in electrically stimulated mouse vas deferens and guinea pig ileum, indicating potential analgesic effects:

Table 3: Analgesic Activity of this compound

| Test Subject | ED50 (µM) |

|---|---|

| Mouse Vas Deferens | 90 |

| Guinea Pig Ileum | >100 |

Inverse Agonistic Activity

Recent studies have demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in specific cellular contexts. This property was evidenced by its ability to enhance forskolin-stimulated cAMP accumulation in human embryonic kidney cells expressing delta-opioid receptors .

Table 4: Inverse Agonistic Effects of this compound

| Experimental Condition | Response Type | Effect Observed |

|---|---|---|

| Forskolin-stimulated cAMP | Human embryonic kidney | Enhanced cAMP accumulation |

Wirkmechanismus

ICI 174,864 exerts its effects by selectively binding to δ opioid receptors, blocking their activation by endogenous ligands. This antagonistic action prevents the downstream signaling pathways associated with δ opioid receptor activation, leading to altered pain perception and other physiological effects . The compound’s mechanism involves both peripheral and central pathways, including the activation of the sympathetic system .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

Naltrexon: Ein weiterer nicht-selektiver Opioidrezeptor-Antagonist mit ähnlichen Eigenschaften wie Naloxon.

[D-Ala2, MePhe4, Gly-Ol5]Enkephalin: Ein selektiver μ-Opioidrezeptor-Agonist.

Tifluadom: Ein selektiver κ-Opioidrezeptor-Agonist.

Einzigartigkeit von ICI 174,864

This compound ist aufgrund seiner hohen Selektivität und Potenz für δ-Opioidrezeptoren einzigartig. Im Gegensatz zu nicht-selektiven Antagonisten wie Naloxon und Naltrexon zielt this compound speziell auf δ-Opioidrezeptoren ab, was es zu einem wertvollen Werkzeug macht, um die spezifischen Rollen dieser Rezeptoren in verschiedenen biologischen Prozessen zu untersuchen .

Biologische Aktivität

ICI 174,864 is a selective antagonist for the delta-opioid receptor (DOR), which plays a significant role in modulating various physiological processes, including pain perception, mood regulation, and immune responses. This article explores the biological activity of this compound through a review of relevant studies, including its pharmacological properties, effects on immune function, and implications in neurobiology.

Pharmacological Profile

This compound is primarily recognized for its antagonistic effects on delta-opioid receptors. Research indicates that it exhibits inverse agonist activity , meaning it can reduce the baseline activity of the receptor below its normal level. This property was demonstrated in human embryonic kidney 293 cells expressing cloned murine delta-opioid receptors, where this compound significantly enhanced forskolin-induced cAMP accumulation, indicating its role in modulating intracellular signaling pathways associated with DOR activation .

Table 1: Summary of this compound Pharmacological Effects

| Study | Effect Observed | Concentration | Model Used |

|---|---|---|---|

| Cohen et al. (1996) | Inverse agonist activity | Not specified | NG108-15 membranes |

| Cotton et al. (1984) | Selective antagonist for δ-opioid receptors | Not specified | Various in vitro models |

| Hirning et al. (1985) | Antagonized DADLE effects on cAMP efflux | 0.75 µM | Rat neostriatum |

Immunomodulatory Effects

Recent studies have also highlighted the immunomodulatory effects of this compound. In vitro experiments demonstrated that exposure to this compound at a concentration of 10 µM significantly suppressed interleukin-2 (IL-2) production by T cells and affected other cytokines such as IL-4 and IL-6 . This suggests that while delta-opioid receptor agonists can stimulate immune responses, antagonists like this compound may suppress these functions.

Table 2: Immunomodulatory Effects of this compound

| Parameter | Effect | Concentration | Cell Type |

|---|---|---|---|

| IL-2 Production | Suppressed | 10 µM | T cells |

| IL-4 Production | Suppressed | Low concentrations | T cells |

| IL-6 Production | Unaffected/Sporadic enhancement | Not specified | Macrophages |

Case Studies and Research Findings

- Inverse Agonism in Cellular Models : A study conducted by Cohen et al. (1996) demonstrated that this compound acts as an inverse agonist at delta-opioid receptors in NG108-15 neuronal cell lines. The compound was shown to enhance cAMP levels in response to forskolin stimulation, indicating its potential utility in understanding opioid receptor dynamics .

- Impact on Immune Function : In another study examining the effects of various delta-opioid antagonists on immune cell function, this compound was noted to suppress T cell activation markers significantly at higher concentrations. This highlights its potential role in modulating immune responses during inflammatory conditions .

- Neurobiological Implications : Recent advancements using genetically encoded biosensors have allowed researchers to assess the binding and functional dynamics of opioid receptors in vivo. These studies suggest that this compound effectively inhibits DOR-mediated signaling pathways without affecting other opioid receptors significantly .

Eigenschaften

CAS-Nummer |

92535-15-4 |

|---|---|

Molekularformel |

C38H53N5O7 |

Molekulargewicht |

691.9 g/mol |

IUPAC-Name |

(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[bis(prop-2-enyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-2-methylpropanoyl]amino]-2-methylpropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoic acid |

InChI |

InChI=1S/C38H53N5O7/c1-9-20-43(21-10-2)31(24-27-16-18-28(44)19-17-27)33(46)41-38(7,8)36(50)42-37(5,6)35(49)40-29(23-26-14-12-11-13-15-26)32(45)39-30(34(47)48)22-25(3)4/h9-19,25,29-31,44H,1-2,20-24H2,3-8H3,(H,39,45)(H,40,49)(H,41,46)(H,42,50)(H,47,48)/t29-,30-,31-/m0/s1 |

InChI-Schlüssel |

XUWLAGNFLUARAN-CHQNGUEUSA-N |

SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Isomerische SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)[C@H](CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Kanonische SMILES |

CC(C)CC(C(=O)O)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(C)(C)NC(=O)C(C)(C)NC(=O)C(CC2=CC=C(C=C2)O)N(CC=C)CC=C |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Ici 174865; Ici-174865; Ici174865; Ici 174,865; Ici-174,865; Iciq174,865; |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.